アセチルチオコリン塩化物

説明

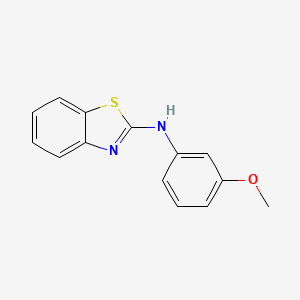

Acetylthiocholine chloride is a biochemical reagent commonly used in scientific research. It is a colorless to pale yellow crystalline compound that is soluble in water. This compound is primarily used as a substrate for cholinesterase enzymes, which are responsible for the hydrolysis of acetylcholine and acetylthiocholine .

科学的研究の応用

Acetylthiocholine chloride is widely used in various fields of scientific research:

生化学分析

Biochemical Properties

Acetylthiocholine chloride plays a significant role in biochemical reactions, particularly as a substrate for cholinesterase enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes hydrolyze acetylthiocholine chloride to produce thiocholine and acetate. The interaction between acetylthiocholine chloride and cholinesterase enzymes is essential for studying neurotransmission processes and for the development of cholinesterase inhibitors used in treating diseases like Alzheimer’s .

Cellular Effects

Acetylthiocholine chloride influences various cellular processes by acting as a substrate for cholinesterase enzymes. Its hydrolysis by acetylcholinesterase leads to the production of thiocholine, which can affect cell signaling pathways and gene expression. The compound’s impact on cellular metabolism is significant, as it helps regulate the levels of acetylcholine, a vital neurotransmitter involved in muscle contraction, memory, and cognition .

Molecular Mechanism

The molecular mechanism of acetylthiocholine chloride involves its hydrolysis by acetylcholinesterase. The enzyme binds to acetylthiocholine chloride at its active site, leading to the cleavage of the ester bond and the formation of thiocholine and acetate. This reaction is crucial for terminating neurotransmission at cholinergic synapses, thereby regulating the levels of acetylcholine in the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylthiocholine chloride can change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but its activity can decrease over time if not stored properly. Long-term studies have shown that acetylthiocholine chloride can maintain its effectiveness in biochemical assays for extended periods, provided it is stored under optimal conditions .

Dosage Effects in Animal Models

The effects of acetylthiocholine chloride vary with different dosages in animal models. At low doses, it effectively serves as a substrate for cholinesterase enzymes, aiding in the study of enzyme kinetics and inhibition. At high doses, acetylthiocholine chloride can exhibit toxic effects, including the inhibition of cholinesterase activity, leading to an accumulation of acetylcholine and potential neurotoxicity .

Metabolic Pathways

Acetylthiocholine chloride is involved in metabolic pathways related to the synthesis and degradation of acetylcholine. It interacts with enzymes such as choline acetyltransferase and acetylcholinesterase, playing a crucial role in the regulation of acetylcholine levels. The compound’s hydrolysis by acetylcholinesterase is a key step in the metabolic pathway that ensures the proper functioning of cholinergic synapses .

Transport and Distribution

Within cells and tissues, acetylthiocholine chloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its interactions with cholinesterase enzymes, which are widely distributed in the nervous system and other tissues .

Subcellular Localization

Acetylthiocholine chloride’s subcellular localization is primarily associated with cholinergic synapses, where it is hydrolyzed by acetylcholinesterase. The enzyme is concentrated at neuromuscular junctions and other cholinergic synapses, ensuring the efficient hydrolysis of acetylthiocholine chloride. This localization is crucial for the regulation of neurotransmission and the maintenance of acetylcholine levels .

準備方法

合成経路と反応条件: アセチルチオコリン塩化物は、アセチルコリンとチオ酢酸エチルエステルを塩化アンモニウムの存在下で反応させることで合成できます。 この反応により、アセチルチオコリン塩化物と酢酸アンモニウムが副産物として生成されます .

工業生産方法: 工業的な設定では、アセチルチオコリン塩化物の合成は同様の反応条件で行われますが、より大規模です。 このプロセスは、より高い収率と純度のために最適化されており、多くの場合、再結晶などの追加の精製手順が含まれます .

反応の種類:

一般的な試薬と条件:

主な生成物:

4. 科学研究の応用

アセチルチオコリン塩化物は、科学研究のさまざまな分野で広く使用されています。

作用機序

アセチルチオコリン塩化物は、コリンエステラーゼ酵素の基質として作用します。これらの酵素によって加水分解されると、チオコリンと酢酸を生成します。チオコリンはその後、酸化されてジスルフィドを形成することができます。 この加水分解反応は、コリン作動性シナプスでの神経伝達の終結に不可欠であり、神経インパルスを調節しています .

類似の化合物:

アセチルコリン: コリンエステラーゼ酵素の基質としても機能する神経伝達物質.

ブチリルチオコリン: 同様の酵素アッセイで使用されるもう1つのコリンエステラーゼ基質.

独自性: アセチルチオコリン塩化物は、コリンエステラーゼ活性アッセイにおける特定の使用とこれらの酵素の阻害の研究における役割により、ユニークです。 体内で急速に分解されるアセチルコリンとは異なり、アセチルチオコリン塩化物はより安定しており、実験室環境で取り扱いやすくなっています .

類似化合物との比較

Acetylcholine: A neurotransmitter that also serves as a substrate for cholinesterase enzymes.

Butyrylthiocholine: Another cholinesterase substrate used in similar enzymatic assays.

Uniqueness: Acetylthiocholine chloride is unique due to its specific use in cholinesterase activity assays and its role in studying the inhibition of these enzymes. Unlike acetylcholine, which is rapidly broken down in the body, acetylthiocholine chloride is more stable and easier to handle in laboratory settings .

特性

IUPAC Name |

2-acetylsulfanylethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOS.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYVLKKMMDFCKR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

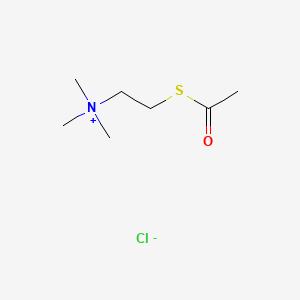

CC(=O)SCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975910 | |

| Record name | 2-Acetylthioethyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732613 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6050-81-3 | |

| Record name | Acetylthiocholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6050-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, (2-mercaptoethyl)trimethyl-, chloride, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006050813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylthioethyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylthioethyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)

![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)

![3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)

![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)